molecular formula C13H19ClN4O3 B157344 Cardiogenol C hydrochloride CAS No. 671225-39-1

Cardiogenol C hydrochloride

Cat. No.: B157344
CAS No.: 671225-39-1
M. Wt: 314.77 g/mol
InChI Key: YASXEMRYPAONMY-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

Cardiogenol C hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it’s recommended to wash with plenty of water and seek medical attention .

Biochemical Analysis

Biochemical Properties

Cardiogenol C Hydrochloride interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It targets the Wnt/beta-catenin pathway , a crucial signaling pathway involved in cell differentiation and development .

Cellular Effects

This compound influences cell function by inducing the differentiation of ESCs into cardiomyocytes . It affects cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell phenotype .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme activation, and changes in gene expression . It prompts the differentiation of ESCs into cardiomyocytes by targeting the Wnt/beta-catenin pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that this compound promotes the development of beating cardiomyocytes in cardiovascular progenitor cell-derived cardiac bodies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been used as a tool to improve cardiac repair by cell transplantation therapy in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It influences metabolic flux and metabolite levels through its interactions with these biomolecules .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cardiogenol C is synthesized through a series of chemical reactions involving pyrimidine derivatives. . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of Cardiogenol C involves scaling up the synthetic route while ensuring high purity and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 97% .

Chemical Reactions Analysis

Types of Reactions: Cardiogenol C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives and amine compounds .

Properties

CAS No.

671225-39-1

Molecular Formula

C13H19ClN4O3

Molecular Weight

314.77 g/mol

IUPAC Name

2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrate;hydrochloride

InChI

InChI=1S/C13H16N4O2.ClH.H2O/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H;1H2

InChI Key

YASXEMRYPAONMY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.O.Cl

Pictograms

Irritant

Synonyms

2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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